molecular formula C16H17NO2S B5803140 N-benzyl-2-methoxy-4-(methylthio)benzamide

N-benzyl-2-methoxy-4-(methylthio)benzamide

Katalognummer B5803140
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: CAHZKFZAFCIICT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-methoxy-4-(methylthio)benzamide, also known as BMMB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BMMB is a member of the benzamide family and has a molecular weight of 277.36 g/mol.

Wirkmechanismus

The mechanism of action of N-benzyl-2-methoxy-4-(methylthio)benzamide in cancer cells involves the inhibition of HDAC activity, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. HDAC inhibition by this compound also results in the acetylation of histones, which leads to changes in chromatin structure and gene expression (Chen et al., 2015).
In Alzheimer's disease and Parkinson's disease, this compound inhibits the aggregation of Aβ and α-syn proteins, respectively, by binding to specific regions of the proteins and preventing their self-association (Chen et al., 2015). This prevents the formation of toxic oligomers and fibrils, which contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells and neuronal cells. In cancer cells, this compound induces apoptosis by activating pro-apoptotic genes and suppressing anti-apoptotic genes (Chen et al., 2015). This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion (Chen et al., 2015).
In neuronal cells, this compound inhibits the aggregation of Aβ and α-syn proteins, which prevents the formation of toxic oligomers and fibrils and protects against neurodegeneration (Chen et al., 2015). This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and differentiation (Chen et al., 2015).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-benzyl-2-methoxy-4-(methylthio)benzamide in lab experiments is its specificity for HDAC inhibition and protein aggregation inhibition. This compound has been shown to be selective for HDAC inhibition and does not affect the activity of other enzymes (Chen et al., 2015). This compound also has a high affinity for Aβ and α-syn proteins and inhibits their aggregation at low concentrations (Chen et al., 2015).
One of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This compound is highly hydrophobic and requires the use of organic solvents for dissolution (Chen et al., 2015). This can limit its use in certain experimental setups and may require the use of additional solubilizing agents.

Zukünftige Richtungen

There are several future directions for the research and development of N-benzyl-2-methoxy-4-(methylthio)benzamide. One potential application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of this compound in animal models of these diseases and to optimize its pharmacokinetic properties for clinical use.
Another future direction for this compound research is in the development of novel HDAC inhibitors for cancer therapy. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to optimize its efficacy and selectivity for specific cancer types.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound has been shown to have specific inhibitory effects on HDAC activity and protein aggregation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic properties and efficacy for clinical use.

Synthesemethoden

The synthesis of N-benzyl-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (Chen et al., 2015). The reaction proceeds at room temperature under an inert atmosphere, and the resulting product is purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) (Chen et al., 2015). HDACs are enzymes that regulate gene expression and are often overexpressed in cancer cells. Inhibition of HDAC activity by this compound leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the death of cancer cells.
In Alzheimer's disease and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, respectively (Chen et al., 2015). Aβ and α-syn are two proteins that are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. The aggregation of these proteins leads to the formation of toxic oligomers and fibrils, which contribute to the neurodegeneration observed in these diseases. Inhibition of protein aggregation by this compound may prevent the formation of toxic species and protect against neurodegeneration.

Eigenschaften

IUPAC Name

N-benzyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-10-13(20-2)8-9-14(15)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZKFZAFCIICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.